molecular formula C12H16FNO5 B1451484 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate CAS No. 1185303-46-1

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate

Cat. No. B1451484
CAS RN: 1185303-46-1
M. Wt: 273.26 g/mol
InChI Key: GTRQZPFUBDALMG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate, also known as 1-Fluoro-2-benzylaminopropan-2-ol oxalate, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless crystalline solid that is insoluble in water and has a melting point of 135-137°C. This compound is a derivative of the amino acid glycine and has been used in many studies to investigate the effects of fluorinated compounds on biochemistry and physiology.

Mechanism of Action

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a fluorinated compound that is believed to act as a competitive inhibitor of enzymes and other proteins. It is believed to bind to active sites on proteins, preventing them from catalyzing reactions and thus inhibiting their activity. Additionally, this compound is thought to interact with other molecules in the cell, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it has been shown to inhibit the activity of certain hormones, such as insulin and glucagon, which are involved in the regulation of glucose levels in the body. Furthermore, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may be useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is highly toxic and should be handled with caution.

Future Directions

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate has a wide range of potential applications in scientific research. Future research could focus on developing new drugs and treatments based on this compound, as well as investigating its effects on other biological molecules, such as proteins and enzymes. Additionally, further studies could explore its potential as an inhibitor of drug metabolism, as well as its potential use in the development of new diagnostic tests. Finally, research could also focus on the development of new methods for synthesizing this compound, as well as new ways to effectively store and handle it.

Scientific Research Applications

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate has been widely used in scientific research due to its unique properties. It has been used to investigate the effects of fluorinated compounds on biochemical and physiological processes, as well as to develop new drugs and treatments. It has also been used to study the effects of fluorine on proteins, enzymes, and other biological molecules.

properties

IUPAC Name

1-[(2-fluorophenyl)methylamino]propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.C2H2O4/c1-8(13)6-12-7-9-4-2-3-5-10(9)11;3-1(4)2(5)6/h2-5,8,12-13H,6-7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRQZPFUBDALMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1F)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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